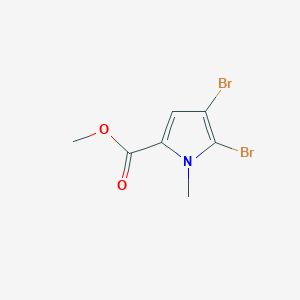![molecular formula C19H24FN3O2 B2770735 N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide CAS No. 2108502-33-4](/img/structure/B2770735.png)
N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyanocyclohexyl group, a fluorophenyl group, and a hydroxypyrrolidinyl group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the cyanocyclohexyl intermediate.
Synthesis of the fluorophenyl-pyrrolidine intermediate: This involves the reaction of 3-fluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the fluorophenyl-pyrrolidine intermediate.
Coupling reaction: The final step involves coupling the cyanocyclohexyl intermediate with the fluorophenyl-pyrrolidine intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus altering the biochemical pathway.
相似化合物的比较
Similar Compounds
- N-(1-Cyanocyclohexyl)-2-[2-(4-chlorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide
- N-(1-Cyanocyclohexyl)-2-[2-(3-methylphenyl)-4-hydroxypyrrolidin-1-yl]acetamide
Uniqueness
N-(1-Cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-15-6-4-5-14(9-15)17-10-16(24)11-23(17)12-18(25)22-19(13-21)7-2-1-3-8-19/h4-6,9,16-17,24H,1-3,7-8,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYNYXDRKMAGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CC(CC2C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2770654.png)
![2-methyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2770657.png)
![Methyl 4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2770658.png)
![rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans](/img/new.no-structure.jpg)
![N-(4-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770661.png)
![Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate](/img/structure/B2770662.png)
![2-{[1-(3,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2770663.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2770665.png)

![Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770667.png)

![1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2770672.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2770675.png)
